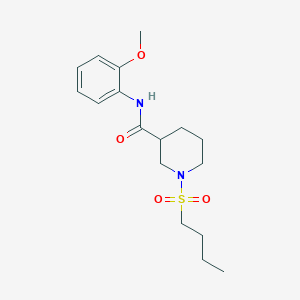

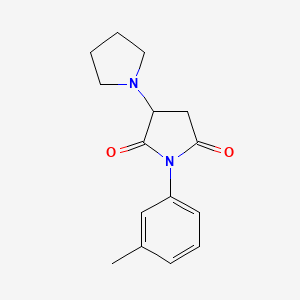

1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For example, a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus was synthesized through dynamic pH control in aqueous media, showcasing the complex synthetic pathways involved in generating such compounds (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide" often features a piperidine nucleus substituted with various groups, influencing their chemical behavior and biological activity. Structural characterization techniques, such as X-ray diffraction and AM1 molecular orbital methods, provide insight into the conformation and arrangement of atoms within these molecules, which is crucial for understanding their properties and interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including acylation, sulfonation, and substitution, leading to a wide range of derivatives with distinct properties. The chemical reactivity is significantly influenced by the substituents attached to the piperidine nucleus and the sulfonamide group, allowing for the targeted modification of these molecules for specific applications. The synthesis process often involves the use of reagents like sodium hydride (NaH) and dimethylformamide (DMF) to facilitate these reactions (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of "1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide" and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For instance, solvated forms of related compounds have been studied to understand their behavior in different solvents, which is essential for their use in various biological and chemical processes (Banerjee et al., 2002).

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Sonda et al. (2004) discusses the synthesis of benzamide derivatives, including compounds similar to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide, which are selective serotonin 4 receptor agonists. These compounds have potential applications in enhancing gastrointestinal motility, offering promise as prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Enzyme Inhibition Properties

Khalid et al. (2013) synthesized O-substituted derivatives of a compound structurally similar to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide. These derivatives showed significant inhibition activity against butyrylcholinesterase enzyme, highlighting their potential in biomedical applications (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Synthesis of Cyclic Compounds

Back and Nakajima (2000) explored the synthesis of piperidines and related compounds, demonstrating methods that could potentially apply to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide. These methods are valuable for creating diverse structures in medicinal chemistry (Back & Nakajima, 2000).

Antibacterial Activity

Ajani et al. (2013) synthesized N,N-diethyl amide bearing sulfonamide derivatives, including compounds similar to the subject chemical, which exhibited potent antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

properties

IUPAC Name |

1-butylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-3-4-12-24(21,22)19-11-7-8-14(13-19)17(20)18-15-9-5-6-10-16(15)23-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQDNBTWVCOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)